molecular formula C10H24OSi2 B14134496 Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane CAS No. 89165-16-2

Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane

Cat. No.: B14134496
CAS No.: 89165-16-2
M. Wt: 216.47 g/mol
InChI Key: IPJBQKRGRIERSJ-UHFFFAOYSA-N
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Description

Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane is a chemical compound that features a trimethylsilyl group, which is known for its chemical inertness and large molecular volume. This compound is used in various applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane typically involves the reaction of diethylmethylsilane with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into simpler silanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.

    Medicine: Investigated for potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane involves the interaction of its trimethylsilyl group with various molecular targets. The large molecular volume and chemical inertness of the trimethylsilyl group allow it to act as a protective group during chemical reactions, preventing unwanted side reactions and enhancing the selectivity of the desired transformation.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylsilane: Similar in structure but lacks the ethenyl and diethyl groups.

    Trimethylsilylacetylene: Contains the trimethylsilyl group but differs in its alkyne functionality.

    Trimethylsilyl chloride: Used as a silylating agent but has different reactivity due to the presence of a chloride group.

Uniqueness

Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane is unique due to its combination of diethyl, methyl, and trimethylsilyl groups, which confer distinct reactivity and stability properties. This makes it particularly useful in applications requiring selective protection and modification of functional groups.

Properties

CAS No.

89165-16-2

Molecular Formula

C10H24OSi2

Molecular Weight

216.47 g/mol

IUPAC Name

diethyl-methyl-(1-trimethylsilylethenoxy)silane

InChI

InChI=1S/C10H24OSi2/c1-8-13(7,9-2)11-10(3)12(4,5)6/h3,8-9H2,1-2,4-7H3

InChI Key

IPJBQKRGRIERSJ-UHFFFAOYSA-N

Canonical SMILES

CC[Si](C)(CC)OC(=C)[Si](C)(C)C

Origin of Product

United States

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